ClC-7 Electrophysiology: NS5818 vs DIDS vs NPPB – Rank-Order Potency in a Validated In Vitro Assay
In a solid-supported membrane-based electrophysiology assay using rat ClC-7 expressed in CHO cells, NS5818 inhibited ClC-7 currents with an IC50 of 52 ± 8.0 µM. In the same assay, DIDS showed an IC50 of 39 ± 3.8 µM, and NPPB showed an IC50 of 156 ± 7.8 µM [1]. NS5818 is therefore 1.33-fold less potent than DIDS but 3.00-fold more potent than NPPB.
| Evidence Dimension | Inhibitory potency (IC50) against ClC-7 Cl⁻/H⁺-antiporter currents |
|---|---|
| Target Compound Data | 52 ± 8.0 µM |
| Comparator Or Baseline | DIDS: 39 ± 3.8 µM; NPPB: 156 ± 7.8 µM |
| Quantified Difference | NS5818 is 1.33x less potent than DIDS; 3.00x more potent than NPPB |
| Conditions | Rat ClC-7 expressed in CHO cells; solid-supported membrane electrophysiology (SSM); inhibitor concentration range 1–300 µM |
Why This Matters
NS5818 occupies a defined intermediate potency position between the high-potency but promiscuous DIDS and the lower-potency NPPB, enabling researchers to validate ClC-7 assay systems with a compound that balances target engagement against known off-target liabilities.
- [1] Schulz P, Werner J, Stauber T, Henriksen K, Fendler K. The G215R mutation in the Cl⁻/H⁺-antiporter ClC-7 found in ADO II osteopetrosis does not abolish function but causes a severe trafficking defect. PLoS ONE. 2010;5(9):e12585. Table 1. DOI: 10.1371/journal.pone.0012585. View Source
